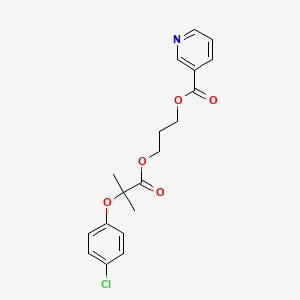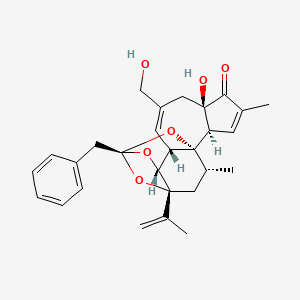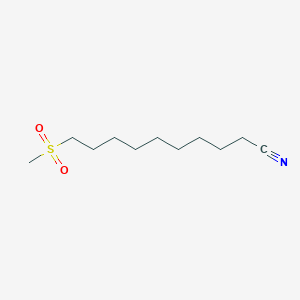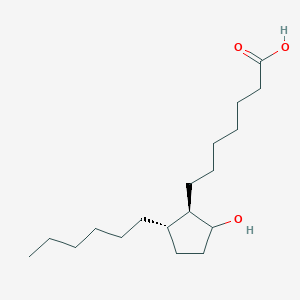
Heptafluorobutyric acid
Overview
Description
Heptafluorobutyric acid, also known as perfluorobutanoic acid, is an organic compound with the chemical formula C₄HF₇O₂. It is a perfluorinated derivative of butyric acid, characterized by the replacement of all hydrogen atoms with fluorine atoms. This compound is commonly used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC) due to its strong acidity and hydrophobic nature .
Mechanism of Action
Target of Action
Heptafluorobutyric acid (HFBA) is primarily used as an ion-pairing agent in analytical chemistry, notably in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) . Its primary targets are biomolecules, particularly those with carboxylic acid moieties . The strong acidity of HFBA ensures that these acidic groups remain protonated .
Mode of Action
HFBA interacts with its targets by ensuring that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated . This protonation allows the biomolecule samples to interact with organic solvents in processes such as reverse phase chromatography . The longer alkyl chain of HFBA makes it more hydrophobic than trifluoroacetic acid (TFA), allowing it to be utilized with more hydrophobic samples .
Biochemical Pathways
It is known that hfba is used in the sequencing, synthesis, and solubilizing of proteins and peptides . It is also used as a mobile phase modifier for the enhancement of selectivity in the HPLC analysis of histone proteins .
Pharmacokinetics
It is known that hfba is a strong acid and ion-pairing agent . Its strong acidity and hydrophobic nature due to its long alkyl chain likely influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of HFBA’s action is the enhancement of the selectivity and efficiency of analytical processes such as HPLC and GC/MS . By ensuring the protonation of acidic groups on biomolecules, HFBA allows these molecules to interact with organic solvents, facilitating their analysis .
Action Environment
The action of HFBA can be influenced by environmental factors. For instance, it is recommended to use HFBA only outdoors or in a well-ventilated area . Furthermore, HFBA has been detected in a variety of water sources, leading to concerns for dermal exposure . .
Biochemical Analysis
Biochemical Properties
Heptafluorobutyric acid is a strong acid and an ion-pairing agent . The strong acidity of this compound ensures that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated, and thus the biomolecule samples are able to interact with organic solvents in such processes as reverse phase chromatography .
Cellular Effects
This compound has been found to produce significant increases in liver and kidney weights and alter serum chemistries in murine models . It has also been observed to induce significant increases in draining lymph node B-cells and skin T-cells and neutrophils .
Molecular Mechanism
It has been suggested that this compound induces liver toxicity and alterations of PPAR target genes, suggesting a role of a PPAR pathway .
Temporal Effects in Laboratory Settings
In a murine model, the systemic toxicity of sub-chronic dermal this compound exposure over 15-day or 28-day periods was evaluated . The findings indicate that sustained dermal exposure to this compound induces systemic effects .
Dosage Effects in Animal Models
In animal models, this compound exposure produced significant increases in liver and kidney weights and altered serum chemistries at all exposure levels .
Metabolic Pathways
Currently, there is limited information available on the specific metabolic pathways that this compound is involved in .
Preparation Methods
Heptafluorobutyric acid can be synthesized through various methods. One common synthetic route involves the fluorination of butyric acid derivatives. The process typically includes the use of fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent decomposition .
In industrial settings, this compound is produced through the electrochemical fluorination of butyric acid or its esters. This method involves the use of an electrolytic cell with a fluorine-containing electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms .
Chemical Reactions Analysis
Heptafluorobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce perfluorobutyric anhydride.
Reduction: Reduction reactions are less common due to the stability of the C-F bond.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptafluorobutyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Heptafluorobutyric acid is often compared with other perfluorinated carboxylic acids, such as:
Trifluoroacetic acid (TFA): TFA is less hydrophobic than this compound due to its shorter alkyl chain.
Perfluorooctanoic acid (PFOA): PFOA has a longer alkyl chain and is more hydrophobic than this compound.
This compound is unique in its balance of strong acidity and hydrophobicity, making it particularly useful in analytical chemistry for the separation of complex mixtures .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUNDFVDDCYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7COOH, C4HF7O2 | |
| Record name | PFBA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2218-54-4 (hydrochloride salt), 3794-64-7 (silver(1+) salt) | |
| Record name | Perfluorobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4059916 | |
| Record name | Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [MSDSonline] | |
| Record name | Perfluorobutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
375-22-4 | |
| Record name | Heptafluorobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluorobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12VHZ8L29I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














